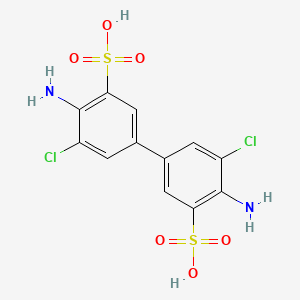
2-Amino-5-(4-amino-3-chloro-5-sulfophenyl)-3-chlorobenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(4-amino-3-chloro-5-sulfophenyl)-3-chlorobenzenesulfonic acid is a complex organic compound that features multiple functional groups, including amino, chloro, and sulfonic acid groups. This compound is of interest in various fields of chemistry and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-amino-3-chloro-5-sulfophenyl)-3-chlorobenzenesulfonic acid typically involves multi-step organic reactions. Common starting materials might include chlorobenzenesulfonic acid derivatives and amino compounds. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction reactions could target the chloro groups, potentially converting them to hydrogen atoms.
Substitution: The presence of chloro and amino groups makes the compound susceptible to nucleophilic substitution reactions, where these groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce new functional groups into the aromatic ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other complex organic molecules.
Biology: May serve as a probe or marker in biochemical assays due to its unique chemical properties.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Amino-5-(4-amino-3-chloro-5-sulfophenyl)-3-chlorobenzenesulfonic acid exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzenesulfonic acid: Lacks the additional amino and chloro groups, making it less complex.
4-Amino-3-chloro-5-sulfophenyl derivatives: Similar structure but with variations in functional groups.
Properties
CAS No. |
123251-96-7 |
|---|---|
Molecular Formula |
C12H10Cl2N2O6S2 |
Molecular Weight |
413.24 |
IUPAC Name |
2-amino-5-(4-amino-3-chloro-5-sulfophenyl)-3-chlorobenzenesulfonic acid |
InChI |
InChI=1S/C12H10Cl2N2O6S2/c13-7-1-5(3-9(11(7)15)23(17,18)19)6-2-8(14)12(16)10(4-6)24(20,21)22/h1-4H,15-16H2,(H,17,18,19)(H,20,21,22) |
InChI Key |
PEIQLVWMYVLUAU-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1S(=O)(=O)O)N)Cl)C2=CC(=C(C(=C2)Cl)N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















